molecular formula C15H17F2N3O2S2 B6474922 N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640898-82-2

N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474922
CAS No.: 2640898-82-2
M. Wt: 373.4 g/mol
InChI Key: HBPQJYZNYSUXAI-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzothiazole ring is aromatic and thus relatively stable. The difluoro groups might be susceptible to nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific toxicity data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The future research on this compound would likely focus on exploring its potential biological activities and optimizing its synthesis. Benzothiazoles are a focus of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S2/c16-9-6-12(17)14-13(7-9)23-15(18-14)20-5-1-2-10(8-20)19-24(21,22)11-3-4-11/h6-7,10-11,19H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPQJYZNYSUXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C=C(C=C3S2)F)F)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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